molecular formula C22H21F4N5O B13440446 N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide

N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide

Cat. No.: B13440446
M. Wt: 447.4 g/mol
InChI Key: IOAHPDCNBBWRSV-UHFFFAOYSA-N
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Description

N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a trifluoromethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with tert-butyl isocyanide and 4-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethylbenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-3-methoxybenzamide
  • N-(tert-butyl)-3-nitrobenzamide
  • N-(tert-butyl)-3-phenylbutyramide

Uniqueness

N-[N’-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and trifluoromethylbenzamide moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H21F4N5O

Molecular Weight

447.4 g/mol

IUPAC Name

N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H21F4N5O/c1-21(2,3)29-20(28-19(32)14-4-8-15(9-5-14)22(24,25)26)27-18-12-17(30-31-18)13-6-10-16(23)11-7-13/h4-12H,1-3H3,(H3,27,28,29,30,31,32)

InChI Key

IOAHPDCNBBWRSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=NNC(=C1)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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